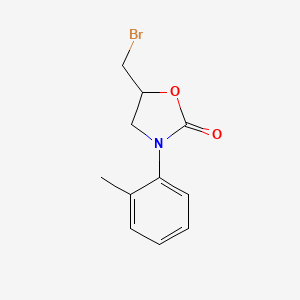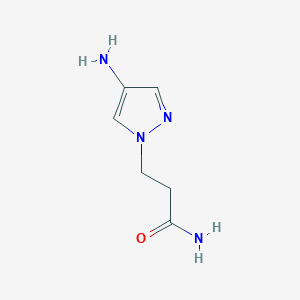
3-(4-Amino-1H-pyrazol-1-YL)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Amino-1H-pyrazol-1-YL)propanamide is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry . The presence of an amino group at the 4-position of the pyrazole ring enhances its reactivity and potential for forming various derivatives.
Métodos De Preparación
The synthesis of 3-(4-Amino-1H-pyrazol-1-YL)propanamide can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-1H-pyrazole with 3-bromopropanamide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amino group of the pyrazole attacks the electrophilic carbon of the bromopropanamide, leading to the formation of the desired product .
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to improve yield and reduce reaction times .
Análisis De Reacciones Químicas
3-(4-Amino-1H-pyrazol-1-YL)propanamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(4-Amino-1H-pyrazol-1-YL)propanamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(4-Amino-1H-pyrazol-1-YL)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group at the 4-position of the pyrazole ring allows the compound to form hydrogen bonds and other interactions with active sites of enzymes, thereby inhibiting their activity . This inhibition can affect various biological pathways, making the compound useful in studying and potentially treating diseases .
Comparación Con Compuestos Similares
3-(4-Amino-1H-pyrazol-1-YL)propanamide can be compared with other similar compounds, such as:
3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamide: This compound features a triazole ring instead of a pyrazole ring and has similar applications in medicinal chemistry.
4-Amino-1H-pyrazole-3-carboxamide: This compound has a carboxamide group at the 3-position instead of a propanamide group, and it is also used in the development of enzyme inhibitors.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and the formation of diverse derivatives .
Propiedades
Fórmula molecular |
C6H10N4O |
|---|---|
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
3-(4-aminopyrazol-1-yl)propanamide |
InChI |
InChI=1S/C6H10N4O/c7-5-3-9-10(4-5)2-1-6(8)11/h3-4H,1-2,7H2,(H2,8,11) |
Clave InChI |
ZFFFUMVAXOPTNM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NN1CCC(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]methyl]furan-2-carboxylic acid](/img/structure/B13159084.png)
![Methyl 2-methyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide](/img/structure/B13159085.png)


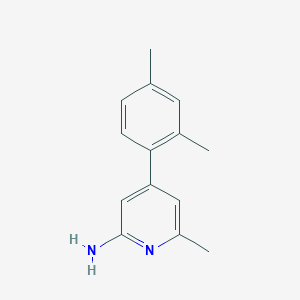


![2-methoxy-5-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13159120.png)
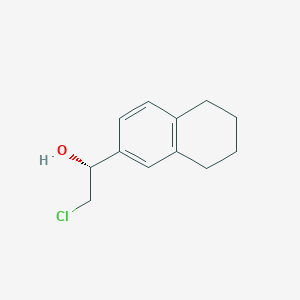
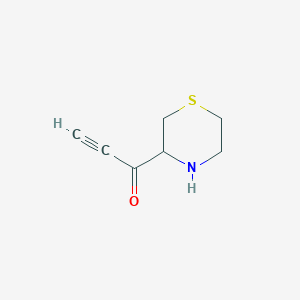
![1,7-Diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B13159136.png)

![5-{[1-(Chloromethyl)cyclopropyl]methyl}-1,2,3-thiadiazole](/img/structure/B13159148.png)
